(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild and can be carried out at room temperature using a borane reagent such as borane-tetrahydrofuran complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial processes to synthesize complex boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents or organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidine and pyridine moieties can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a hydroxyl group.
Pyridine-4-boronic acid pinacol ester: Another similar compound, which lacks the piperidine moiety and has a pinacol ester group.
Uniqueness
(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C10H15BN2O3 |
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Molecular Weight |
222.05 g/mol |
IUPAC Name |
(2-oxo-6-piperidin-2-yl-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c14-10-6-7(11(15)16)5-9(13-10)8-3-1-2-4-12-8/h5-6,8,12,15-16H,1-4H2,(H,13,14) |
InChI Key |
BHFTXYQDHKLZHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC(=C1)C2CCCCN2)(O)O |
Origin of Product |
United States |
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